3-({5-[(Cyclopentylamino)sulfonyl]indolinyl}carbonyl)chromen-2-one
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Overview
Description
3-({5-[(Cyclopentylamino)sulfonyl]indolinyl}carbonyl)chromen-2-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chromen-2-one core, an indolinyl group, and a cyclopentylamino sulfonyl moiety, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({5-[(Cyclopentylamino)sulfonyl]indolinyl}carbonyl)chromen-2-one typically involves multi-step organic reactions. The initial step often includes the formation of the chromen-2-one core through cyclization reactions. Subsequent steps involve the introduction of the indolinyl group and the cyclopentylamino sulfonyl moiety via nucleophilic substitution and sulfonylation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance production rates while maintaining product quality.
Chemical Reactions Analysis
Types of Reactions
3-({5-[(Cyclopentylamino)sulfonyl]indolinyl}carbonyl)chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions are tailored to the specific transformation desired, often involving controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
3-({5-[(Cyclopentylamino)sulfonyl]indolinyl}carbonyl)chromen-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery for treating various diseases.
Industry: It finds applications in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-({5-[(Cyclopentylamino)sulfonyl]indolinyl}carbonyl)chromen-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: Known for its use in organic synthesis and as a precursor for various pharmaceuticals.
3-Benzyl-5-bromo-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide: Utilized in early drug discovery research.
GPR35 Agonist, Compound 10: Investigated for its potential therapeutic applications.
Uniqueness
3-({5-[(Cyclopentylamino)sulfonyl]indolinyl}carbonyl)chromen-2-one stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical transformations and interact with various molecular targets makes it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C23H22N2O5S |
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Molecular Weight |
438.5 g/mol |
IUPAC Name |
N-cyclopentyl-1-(2-oxochromene-3-carbonyl)-2,3-dihydroindole-5-sulfonamide |
InChI |
InChI=1S/C23H22N2O5S/c26-22(19-14-16-5-1-4-8-21(16)30-23(19)27)25-12-11-15-13-18(9-10-20(15)25)31(28,29)24-17-6-2-3-7-17/h1,4-5,8-10,13-14,17,24H,2-3,6-7,11-12H2 |
InChI Key |
BJRQYOPQYLLQQO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NS(=O)(=O)C2=CC3=C(C=C2)N(CC3)C(=O)C4=CC5=CC=CC=C5OC4=O |
Origin of Product |
United States |
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